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Compound of Interest

Compound Name: GLS1 Inhibitor

Cat. No.: B607658 Get Quote

The landscape of cancer metabolism-targeted therapies has seen a significant advancement

with the development of glutaminase (GLS1) inhibitors. These agents target the crucial role of

glutamine in tumor cell growth and survival. This guide provides a comparative analysis of the

first-in-human clinical trial results for three key GLS1 inhibitors: Telaglenastat (CB-839), IACS-

6274 (IPN60090), and Sirpiglenastat (DRP-104).
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Inhibitor Company Trial Identifier Phase
Key

Characteristics

Telaglenastat

(CB-839)

Calithera

Biosciences
NCT02071862 Phase I/II

First-in-class,

oral, selective,

allosteric inhibitor

of GLS1.[1]

IACS-6274

(IPN60090)

MD Anderson

Cancer Center
NCT03894540 Phase I

Potent, oral

GLS1 inhibitor

with excellent

pharmacokinetic

properties.[2][3]

Sirpiglenastat

(DRP-104)

Dracen

Pharmaceuticals
NCT04471415 Phase I/IIa

Prodrug of the

broad-acting

glutamine

antagonist 6-

diazo-5-oxo-L-

norleucine

(DON).[4]

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the first-in-human clinical

trials of these GLS1 inhibitors.
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Inhibitor Trial
Tumor

Type(s)
Dose

Efficacy

Endpoint
Result

Telaglenastat

(CB-839)

NCT0207186

2

Advanced

Solid Tumors

800 mg BID

(RP2D)

Overall

Response

Rate (ORR)

5% (in renal

cell

carcinoma)[1]

Disease

Control Rate

(DCR)

43% across

expansion

cohorts; 50%

in renal cell

carcinoma.[1]

IACS-6274
NCT0389454

0

Advanced

Solid Tumors

180mg BID

(Recommend

ed Phase 2

Dose)

Best Overall

Response

Stable

Disease (SD)

in 17 of 20

evaluable

patients.[2]

Disease

Control Rate

(DCR) at 12

weeks

60%[2]

Sirpiglenastat

(DRP-104)

NCT0447141

5

Advanced

Solid Tumors

Dose

escalation

ongoing

Efficacy Data

Preliminary

results not

yet reported

in detail.

BID: Twice daily; RP2D: Recommended Phase 2 Dose
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Inhibitor Trial

Maximum

Tolerated Dose

(MTD)

Most Common

Adverse Events

(AEs)

Dose-Limiting

Toxicities (DLTs)

Telaglenastat

(CB-839)
NCT02071862 Not reached[1]

Fatigue (23%),

Nausea (19%)[1]

Not specified in

detail in the

provided results.

IACS-6274 NCT03894540

Not specified;

RP2D is 180mg

BID.[2]

Mild transient

visual

disturbances.[3]

One patient at

the highest dose

level

experienced

acute renal

failure and

posterior

reversible

encephalopathy

syndrome

(PRES), which

fully resolved.[3]

Sirpiglenastat

(DRP-104)
NCT04471415

To be

determined.

Data not yet

mature.

Data not yet

mature.

Experimental Protocols
Telaglenastat (CB-839) - NCT02071862
This Phase I, open-label, first-in-human trial utilized a standard 3+3 dose-escalation design to

determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of telaglenastat in

patients with advanced solid tumors.[1] Following dose escalation, tumor-specific expansion

cohorts were enrolled.[1] Key assessments included safety monitoring, pharmacokinetics (PK),

pharmacodynamics (PD), and preliminary anti-tumor activity based on Response Evaluation

Criteria in Solid Tumors (RECIST 1.1).[1][5]

IACS-6274 - NCT03894540
This was a biomarker-driven, Phase I dose-escalation study in patients with molecularly

selected advanced solid tumors.[6] The trial employed a Bayesian Optimal Interval (BOIN)
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design for dose escalation.[2] The primary objectives were to evaluate the safety and

tolerability of IACS-6274, identify the maximum tolerated dose, and establish the

recommended Phase II dose.[3][7] Secondary objectives included assessing pharmacokinetics,

pharmacodynamics, and preliminary anti-tumor activity.[3][7] Pharmacodynamic studies

involved measuring metabolic activity in patients' peripheral blood mononuclear cells.[3]

Sirpiglenastat (DRP-104) - NCT04471415
This is an ongoing Phase 1/2a first-in-human study designed to evaluate the safety, tolerability,

pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of sirpiglenastat.[8]

The study includes dose-escalation parts for both intravenous and subcutaneous

administration, followed by dose expansion cohorts in patients with specific genetic mutations

(e.g., KEAP1, NFE2L2, and/or STK11 mutations in non-small cell lung cancer).[8][9] The trial

will also investigate sirpiglenastat in combination with the immune checkpoint inhibitor

atezolizumab.[8]
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Caption: Simplified pathway of glutamine metabolism and the point of intervention for GLS1
inhibitors.
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Caption: A general workflow for the first-in-human clinical trials of GLS1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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